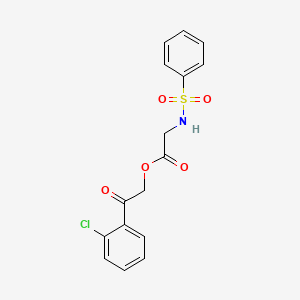

2-(2-chlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves versatile protecting groups such as 2-chloroethyl and 2-phenylsulfonylethyl moieties, which are instrumental in the protection of pyrrole nitrogen atoms. These groups can be attached under phase transfer conditions, with the 2-chloroethyl group using 1,2-dichloroethane and the 2-phenylsulfonylcthyl chloride for the 2-phenylsulfonylethyl moiety. Deprotection of these groups involves efficient sequences that ultimately contribute to the compound's synthesis (González et al., 1983).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction (XRD), which provides detailed insights into their crystallographic parameters and conformational analysis. For example, studies on 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate have demonstrated the utility of DFT methods in predicting vibrational wavenumbers and structural parameters, offering a comprehensive understanding of the compound's geometry (Kumar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds reveal their reactivity and potential applications. For instance, the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones demonstrates a degree of stereoselectivity, providing a pathway to the synthesis of homoallylamines with specific stereochemical outcomes (Marcantoni et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure significantly influence the compound's applications. The study of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, a compound with a similar functional group, reveals its crystalline structure and preliminary herbicidal activity, showcasing the impact of physical properties on its functionality (Li et al., 2008).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity towards various reagents and conditions, play a crucial role in their applications and behavior in different environments. The protective capabilities of the trichloroethyl group for sulfonates highlight the chemical versatility and potential synthetic applications of these groups, showcasing the compound's chemical robustness and adaptability (Ali et al., 2009).

Applications De Recherche Scientifique

Antiviral Potential of Aryl/Heteroaryl Compounds

A study by Naidu et al. (2012) highlighted the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes using an efficient polymer-supported catalyst, which demonstrated significant antiviral activity against tobacco mosaic virus. This suggests that compounds with complex aromatic systems, possibly including structures similar to "2-(2-chlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate," could have potential antiviral applications (Naidu et al., 2012).

Photocatalytic Degradation

Lin et al. (2018) investigated the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide, emphasizing the environmental relevance of chlorophenols degradation. The study's focus on chlorophenyl groups, similar to those in the target compound, suggests potential applications in environmental remediation and the degradation of persistent organic pollutants (Lin et al., 2018).

Electrooxidation Studies

Research by Ureta-Zañartu et al. (2003) on the electrooxidation of 2-chlorophenol explores the electrochemical pathways for the degradation of chlorophenol compounds. This indicates potential applications in electrochemical sensors or environmental cleanup processes involving compounds with chlorophenyl groups (Ureta-Zañartu et al., 2003).

Sulfonated Polymer Electrolytes

A study by Begunov et al. (2017) on the synthesis of new monomers for sulfonated poly(arylene ether sulfones) presents the development of materials for solid polymer electrolytes in fuel cells. This research points to the utility of sulfonated aromatic compounds in high-performance materials for energy applications (Begunov et al., 2017).

Fluorescent Molecular Probes

Diwu et al. (1997) synthesized and characterized new fluorescent solvatochromic dyes for use as molecular probes, emphasizing the importance of sulfone groups in developing sensitive fluorescent markers for biological studies. This suggests potential applications of sulfone-containing compounds, like "2-(2-chlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate," in bioimaging and diagnostics (Diwu et al., 1997).

Propriétés

IUPAC Name |

[2-(2-chlorophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO5S/c17-14-9-5-4-8-13(14)15(19)11-23-16(20)10-18-24(21,22)12-6-2-1-3-7-12/h1-9,18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGVNKJLFBNHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4619059.png)

![1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4619081.png)

![N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea](/img/structure/B4619098.png)

![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4619100.png)

![5-(3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4619112.png)

![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4619122.png)

![N~1~-(2-chlorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4619156.png)

![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)

![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)